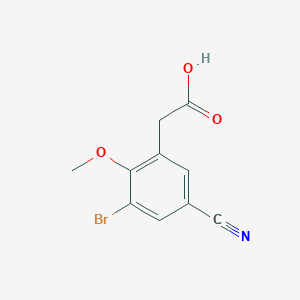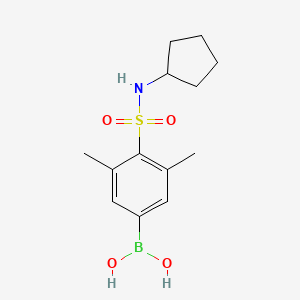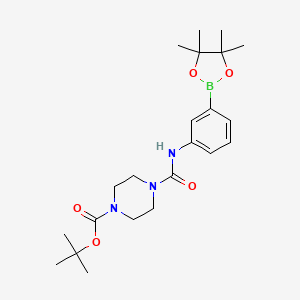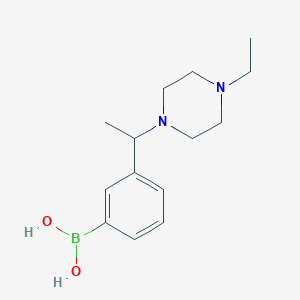![molecular formula C7H4FNOS B1408601 2-氟苯并[d]噻唑-6-醇 CAS No. 1261543-04-7](/img/structure/B1408601.png)
2-氟苯并[d]噻唑-6-醇
描述
2-Fluorobenzo[d]thiazol-6-ol is a chemical compound with the molecular formula C7H4FNOS and a molecular weight of 169.18 g/mol. It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of 2-Fluorobenzo[d]thiazol-6-ol can be analyzed using various spectroscopic techniques. For instance, IR, 1H NMR, 13C NMR, and mass spectral data can be used to confirm the structure of synthesized compounds .Chemical Reactions Analysis
2-Fluorobenzo[d]thiazol-6-ol can participate in various chemical reactions. For example, it can be used as a building block in the synthesis of more complex molecules .科学研究应用
抗癌性能
2-氟苯并[d]噻唑-6-醇衍生物在癌症研究中显示出有希望的结果。像6-氟-N-(6-甲氧基苯并[d]噻唑-2-基)苯并[d]噻唑-2-胺的异噁唑衍生物等化合物对各种癌细胞系表现出显著的细胞毒性,并诱导G2/M细胞周期阻滞。该化合物激活p53,通过线粒体途径导致凋亡,暗示着对结肠癌治疗的潜力 (Kumbhare et al., 2014)。此外,与2-氟苯并[d]噻唑-6-醇相连的2-苯胺基吡啶-3-丙烯酰胺衍生物表现出强大的抗癌活性,通过抑制微管聚合并诱导特定癌细胞系的凋亡 (Kamal et al., 2014)。
抗微生物活性
2-氟苯并[d]噻唑-6-醇的衍生物还显示出显著的抗微生物性能。例如,含有6-氟苯并[d]噻唑基团的化合物对烟草花叶病毒和马铃薯Y病毒表现出良好的治疗和保护活性,暗示着在开发植物保护产品方面的潜力 (Xie et al., 2017)。此外,2,4-二取代-[1,3]-噻唑显示出显著的抗微生物活性和细胞毒性效应,表明在对抗微生物感染和癌症中具有双重功能的潜力 (Sumangala et al., 2012)。
抗真菌和抗氧化性能
研究还指出2-氟苯并[d]噻唑-6-醇衍生物的抗真菌和抗氧化能力。与2-((E)-(6-氟苯并[d]噻唑-2-基亚胺)甲基)-6-甲氧基苯酚形成的氧化钒(IV)配合物显示出对真菌的抑制活性,并在DNA结合研究中显示出潜力。这些发现暗示了在治疗真菌感染和遗传研究中的应用 (Savithri & Revanasiddappa, 2018)。
作用机制
Target of Action
2-Fluorobenzo[d]thiazol-6-ol, like other thiazole derivatives, has diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives are known to have a wide range of medicinal and biological properties, including anti-inflammatory effects mediated chiefly through inhibition of biosynthesis of prostaglandins .
Result of Action
Thiazole derivatives are known to have a wide range of medicinal and biological properties .
生化分析
Biochemical Properties
2-Fluorobenzo[d]thiazol-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit quorum sensing in Gram-negative bacteria by binding to the LasR receptor, thereby preventing the formation of biofilms . Additionally, 2-Fluorobenzo[d]thiazol-6-ol exhibits antioxidant properties by interacting with enzymes like superoxide dismutase and glutathione peroxidase, which help in reducing oxidative stress .
Cellular Effects
2-Fluorobenzo[d]thiazol-6-ol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Fluorobenzo[d]thiazol-6-ol can induce apoptosis by activating the caspase pathway and downregulating anti-apoptotic genes . Moreover, it can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
The molecular mechanism of 2-Fluorobenzo[d]thiazol-6-ol involves several binding interactions with biomolecules. It can inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . Additionally, 2-Fluorobenzo[d]thiazol-6-ol can bind to DNA and RNA, affecting gene expression and protein synthesis . These interactions lead to changes in cellular functions and contribute to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluorobenzo[d]thiazol-6-ol change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that 2-Fluorobenzo[d]thiazol-6-ol can have sustained effects on cellular function, including prolonged inhibition of biofilm formation and persistent antioxidant activity .
Dosage Effects in Animal Models
The effects of 2-Fluorobenzo[d]thiazol-6-ol vary with different dosages in animal models. At low doses, it exhibits therapeutic effects such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent .
Metabolic Pathways
2-Fluorobenzo[d]thiazol-6-ol is involved in several metabolic pathways. It interacts with enzymes like cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress response and inflammation . These interactions contribute to its overall biochemical activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, 2-Fluorobenzo[d]thiazol-6-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is crucial for its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of 2-Fluorobenzo[d]thiazol-6-ol plays a significant role in its activity and function. The compound can localize to specific compartments or organelles, such as the mitochondria and nucleus . Targeting signals and post-translational modifications help direct 2-Fluorobenzo[d]thiazol-6-ol to these locations, where it can exert its effects on cellular processes like energy production and gene expression .
属性
IUPAC Name |
2-fluoro-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTCLYGOXAVXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















